CGP-75355

Übersicht

Beschreibung

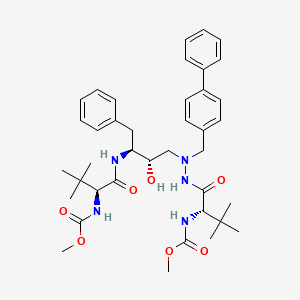

CGP-75355 is a synthetic peptide compound developed by Novartis AG. It is primarily known for its role as an HIV-1 protease inhibitor, making it a potential candidate for the treatment of HIV infections . The compound has shown excellent antiviral activity and high blood concentration after oral administration .

Vorbereitungsmethoden

The synthesis of CGP-75355 involves several steps. The process begins with the condensation of N-Boc-L-phenylalaninal with 4-biphenylcarbonyl chloride and potassium cyanide in the presence of N-benzylcinchoninium chloride, resulting in alpha-acyloxynitrile . This intermediate undergoes hydrogenation in the presence of Raney Nickel and tert-butyl carbazate, followed by crystallization to provide hydrazone . Subsequent reduction to hydrazine using sodium cyanoborohydride and p-toluenesulfonic acid, with rearrangement of the biphenylcarbonyl group, furnishes hydrazide . The hydrazide is then reduced to benzyl hydrazine using either borane or diisobutylaluminum hydride . Deprotection of both Boc groups with hydrochloric acid yields the diamino compound . Finally, coupling of N-methoxycarbonyl-L-tert-leucine with the diamine using O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate provides the target bisamide .

Analyse Chemischer Reaktionen

Hydrolysis of Carbamate Groups

The methoxycarbonyl (carbamate) groups in CGP-75355 are susceptible to base- or enzyme-catalyzed hydrolysis .

-

Under alkaline conditions (e.g., NaOH or K₂CO₃), carbamates typically hydrolyze to form amines and carbon dioxide :

-

Enzymatic cleavage by esterases or proteases in biological systems likely generates free amines, modifying the compound’s pharmacological activity .

Pd-Catalyzed Coupling Reactions

While direct data on this compound is limited, its aryl and heteroaryl subunits suggest compatibility with palladium-mediated cross-couplings, as demonstrated in structurally related systems :

Oxidative Metabolism

In vivo, this compound undergoes cytochrome P450-mediated oxidation :

-

Tertiary butyl groups may oxidize to carboxylic acids.

-

Biphenyl systems are prone to hydroxylation at para positions, forming catechol derivatives .

Michael Addition and Tautomerization

The compound’s hydrazine and enamine motifs participate in nucleophilic additions, as observed in related 1,1-enediamine systems :

-

Mechanism :

Stability Under Thermal and Redox Conditions

-

Thermal Degradation : At >150°C, the carbamate groups decompose, releasing CO₂ and methylamine .

-

Redox Sensitivity : Thiol-containing biomolecules (e.g., glutathione) induce disulfide bond formation via silica-mediated radical pathways .

Synthetic Pathways (Inferred)

Based on structural analogs, this compound is likely synthesized via:

-

Stepwise Peptide Coupling :

-

Protection/Deprotection Strategy :

Key Data Table: Functional Group Reactivity

Wissenschaftliche Forschungsanwendungen

CGP-75355 has been extensively studied for its antiviral properties, particularly against HIV-1 . It has shown potent inhibitory effects on HIV-1 protease, making it a valuable candidate for the development of antiretroviral therapies . The compound’s high oral bioavailability and lack of cross-resistance with other protease inhibitors like saquinavir and indinavir further enhance its potential as a therapeutic agent . Additionally, this compound has been explored for its applications in medicinal chemistry and drug development .

Wirkmechanismus

CGP-75355 exerts its effects by inhibiting the HIV-1 protease enzyme . This enzyme is crucial for the maturation of the HIV virus, as it cleaves the viral polyprotein precursors into functional proteins required for viral replication . By binding to the active site of the HIV-1 protease, this compound prevents the enzyme from processing the polyprotein precursors, thereby inhibiting viral replication and reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include CGP-73547, CGP-75136, and CGP-75176 . These compounds share structural similarities and exhibit potent antiviral activity against HIV-1 . CGP-75355 is unique in its high oral bioavailability and ability to maintain activity against protease inhibitor-resistant strains of HIV . This makes it a promising candidate for further clinical development and potential use in combination therapies for HIV treatment .

Eigenschaften

CAS-Nummer |

191594-64-6 |

|---|---|

Molekularformel |

C39H53N5O7 |

Molekulargewicht |

703.9 g/mol |

IUPAC-Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C39H53N5O7/c1-38(2,3)32(41-36(48)50-7)34(46)40-30(23-26-15-11-9-12-16-26)31(45)25-44(43-35(47)33(39(4,5)6)42-37(49)51-8)24-27-19-21-29(22-20-27)28-17-13-10-14-18-28/h9-22,30-33,45H,23-25H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t30-,31-,32+,33+/m0/s1 |

InChI-Schlüssel |

UZZKRELETVORAI-UYEZAFAQSA-N |

SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Kanonische SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

191594-64-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.